5-Ethyl-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications . The compound this compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For example, the reaction of 5-ethyl-2-methylphenylhydrazine with an appropriate aldehyde under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.
Reduction: Indoline and other reduced forms.
Substitution: Halogenated, sulfonated, and nitrated indole derivatives.
Scientific Research Applications
5-Ethyl-3-methyl-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Similar structure but lacks the ethyl group at the 5-position.
5-Methylindole: Similar structure but lacks the methyl group at the 3-position.
Indole-3-carboxylic acid: Contains a carboxyl group at the 3-position instead of a methyl group.
Uniqueness
5-Ethyl-3-methyl-1H-indole is unique due to the presence of both an ethyl group at the 5-position and a methyl group at the 3-position, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
85654-49-5 |
---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-ethyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3 |
InChI Key |
MRIKVXQKUGOAEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.